(2E)-3-(4-ethylphenyl)but-2-enoic acid
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Overview
Description
(2E)-3-(4-ethylphenyl)but-2-enoic acid is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is also known by its IUPAC name, (2E)-3-(4-ethylphenyl)-2-butenoic acid . This compound is characterized by the presence of a butenoic acid moiety substituted with a 4-ethylphenyl group, making it a derivative of cinnamic acid.
Preparation Methods
The synthesis of (2E)-3-(4-ethylphenyl)but-2-enoic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial production methods for this compound may involve bulk custom synthesis and procurement, ensuring high purity and yield . The compound is often produced in powder form and stored at room temperature .
Chemical Reactions Analysis
(2E)-3-(4-ethylphenyl)but-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The compound can also participate in electrophilic substitution reactions due to the presence of the phenyl ring .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(2E)-3-(4-ethylphenyl)but-2-enoic acid has several scientific research applications across various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis . In biology and medicine, the compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug development . Additionally, it finds applications in the industry as an intermediate in the production of fine chemicals and specialty materials .
Mechanism of Action
The mechanism of action of (2E)-3-(4-ethylphenyl)but-2-enoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various physiological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
(2E)-3-(4-ethylphenyl)but-2-enoic acid can be compared with other similar compounds, such as cinnamic acid and its derivatives. Cinnamic acid, with the molecular formula C9H8O2, is a precursor to many related compounds and shares a similar structure with this compound . the presence of the 4-ethyl group in this compound imparts unique chemical and physical properties, making it distinct from cinnamic acid .
Other similar compounds include 3-(4-methylphenyl)but-2-enoic acid and 3-(4-isopropylphenyl)but-2-enoic acid, which differ in the substituents on the phenyl ring .
Properties
IUPAC Name |
(E)-3-(4-ethylphenyl)but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-10-4-6-11(7-5-10)9(2)8-12(13)14/h4-8H,3H2,1-2H3,(H,13,14)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUQIIJZQQBUMR-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=C/C(=O)O)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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